Cas no 61070-99-3 (Pyridazine-3,6-diamine)

Pyridazine-3,6-diamine is a heterocyclic aromatic compound featuring two amine groups at the 3- and 6-positions of the pyridazine ring. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its dual amine functionality allows for versatile derivatization, enabling the formation of complex heterocycles or coordination with metal ions. The compound's electron-rich nature enhances its utility in nucleophilic substitution reactions and as a ligand in catalytic systems. High purity grades are available to ensure consistent performance in research and industrial applications. Pyridazine-3,6-diamine is particularly noted for its role in developing bioactive molecules and advanced materials.
Pyridazine-3,6-diamine structure
Pyridazine-3,6-diamine structure
商品名:Pyridazine-3,6-diamine
CAS番号:61070-99-3
MF:C4H6N4
メガワット:110.1172
MDL:MFCD05665950
CID:820308
PubChem ID:6409841

Pyridazine-3,6-diamine 化学的及び物理的性質

名前と識別子

    • Pyridazine-3,6-diamine
    • 3,6-Pyridazinediamine
    • 3,6-Pyridazinediamine(9CI)
    • 3,6-Diaminopyridazine
    • RP18982
    • ST2413717
    • AB0025801
    • W7335
    • SCHEMBL1255843
    • DTXSID90423365
    • 61070-99-3
    • CS-W018954
    • SY101677
    • GS-3761
    • DB-072900
    • EN300-216160
    • SB73841
    • MFCD05665950
    • AC-27292
    • J-511383
    • AKOS006344508
    • MDL: MFCD05665950
    • インチ: 1S/C4H6N4/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,5,7)(H2,6,8)
    • InChIKey: DGGSOPZZJKIXQG-UHFFFAOYSA-N
    • ほほえんだ: N1=C(C([H])=C([H])C(N([H])[H])=N1)N([H])[H]

計算された属性

  • せいみつぶんしりょう: 110.05900
  • どういたいしつりょう: 110.059246208g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 64.4
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1
  • トポロジー分子極性表面積: 77.8

じっけんとくせい

  • 密度みつど: 1.368
  • ゆうかいてん: 226-228 ºC
  • PSA: 77.82000
  • LogP: 0.80340

Pyridazine-3,6-diamine セキュリティ情報

  • 危害声明: H302-H315-H319-H335
  • ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

Pyridazine-3,6-diamine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Pyridazine-3,6-diamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-W018954-1g
Pyridazine-3,6-diamine
61070-99-3
1g
$62.0 2022-04-27
TRC
D415230-100mg
3,6-Diaminopyridazine
61070-99-3
100mg
$64.00 2023-05-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DZ739-5g
Pyridazine-3,6-diamine
61070-99-3 98%
5g
1947.0CNY 2021-08-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ4503-250G
pyridazine-3,6-diamine
61070-99-3 95%
250g
¥ 24,750.00 2023-03-31
Enamine
EN300-216160-5.0g
pyridazine-3,6-diamine
61070-99-3
5g
$439.0 2023-06-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ4503-10G
pyridazine-3,6-diamine
61070-99-3 95%
10g
¥ 2,475.00 2023-03-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P54520-250mg
Pyridazine-3,6-diamine
61070-99-3
250mg
¥206.0 2021-09-04
Fluorochem
093687-250mg
3,6-Diaminopyridazine
61070-99-3 95%
250mg
£28.00 2022-03-01
Chemenu
CM102213-1g
Pyridazine-3,6-diamine
61070-99-3 98%
1g
$*** 2023-05-30
Chemenu
CM102213-25g
Pyridazine-3,6-diamine
61070-99-3 98%
25g
$*** 2023-05-30

Pyridazine-3,6-diamine 合成方法

Pyridazine-3,6-diamine 関連文献

Pyridazine-3,6-diamineに関する追加情報

Pyridazine-3,6-Diamine: A Comprehensive Overview

Pyridazine-3,6-diamine, also known by its CAS number 61070-99-3, is a heterocyclic organic compound with significant applications in various fields of chemistry. This compound belongs to the pyridazine family, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of two amino groups at positions 3 and 6 in pyridazine-3,6-diamine makes it a unique and versatile molecule. Its structure allows for a wide range of chemical reactivity, making it an essential component in many synthetic processes.

The synthesis of pyridazine-3,6-diamine involves several methods, including the condensation of o-aminoaryl compounds with carbonyl compounds under specific conditions. Recent studies have explored the use of microwave-assisted synthesis to enhance the efficiency and yield of this compound. This approach not only reduces reaction time but also minimizes the formation of by-products, making it more environmentally friendly. The compound's stability under various reaction conditions has also been a focal point in recent research, particularly in its application as a precursor for advanced materials.

One of the most notable applications of pyridazine-3,6-diamine is in the field of coordination chemistry. It serves as a versatile ligand due to its ability to form stable complexes with transition metals. Recent findings have highlighted its potential in creating metal-organic frameworks (MOFs) with high surface area and porosity. These MOFs are being investigated for their use in gas storage, catalysis, and sensing technologies. The ability of pyridazine-3,6-diamine to act as a bridging ligand further enhances its utility in constructing complex architectures.

In the realm of materials science, pyridazine-3,6-diamine has been employed as a building block for the synthesis of conjugated polymers. These polymers exhibit excellent electronic properties, making them suitable for applications in organic electronics. Recent advancements have focused on tailoring the electronic characteristics of these polymers by incorporating pyridazine-3,6-diamine into their structures. This has led to the development of materials with improved conductivity and stability for use in flexible electronics and photovoltaic devices.

The biological activity of pyridazine-3,6-diamine has also garnered significant attention. Studies have shown that this compound exhibits potential anti-inflammatory and antioxidant properties. Researchers are exploring its role as a lead compound for drug design, particularly in targeting inflammatory diseases. Additionally, its ability to interact with DNA has opened avenues for investigating its potential as an anticancer agent.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of pyridazine-3,6-diamine. Density functional theory (DFT) calculations have been used to study its interaction with various metal ions and organic molecules. These studies have not only enhanced our understanding of its chemical behavior but also paved the way for novel applications in catalysis and material synthesis.

In conclusion, pyridazine-3,6-diamine (CAS No. 61070-99-3) is a multifaceted compound with a wide range of applications across different disciplines. Its unique chemical properties and versatility make it an invaluable tool in modern chemistry research. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an even more significant role in advancing technological innovations.

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Amadis Chemical Company Limited
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